4-(2,4-Difluorophenoxy)butane-1-sulfonyl chloride
Description
4-(2,4-Difluorophenoxy)butane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a 2,4-difluorophenoxy substituent. This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, particularly for developing sulfonamide-based therapeutics. Its 2,4-difluorophenoxy group enhances electrophilicity at the sulfonyl chloride moiety, making it reactive toward nucleophiles like amines, which is critical in drug discovery (e.g., derivatives such as N-[4-(2,4-Difluorophenoxy)...]ethanesulfonamide are used in cancer treatment) .
Properties
IUPAC Name |
4-(2,4-difluorophenoxy)butane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF2O3S/c11-17(14,15)6-2-1-5-16-10-4-3-8(12)7-9(10)13/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQSPWYQTTUGLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCCCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(2,4-Difluorophenoxy)butane-1-sulfonyl chloride typically involves the reaction of 2,4-difluorophenol with butane-1-sulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and higher yields .
Chemical Reactions Analysis
4-(2,4-Difluorophenoxy)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like pyridine and nucleophiles such as amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Therapeutic Agents: The compound has been investigated for its potential as a therapeutic agent targeting sodium channels. Sodium channel blockers are crucial in treating conditions such as epilepsy and chronic pain. Research indicates that compounds similar to 4-(2,4-Difluorophenoxy)butane-1-sulfonyl chloride can modulate sodium channel activity, providing relief from neuropathic pain and other sodium channel-mediated disorders .
- Biaryl Ether Sulfonamides: This compound is related to biaryl ether sulfonamides, which have shown efficacy in treating various diseases. Their mechanism involves the inhibition of sodium channels, which is vital for neuronal excitability and pain perception .
-
Organic Synthesis
- Reagent in Synthesis: this compound serves as an important reagent in organic synthesis. It can be used to introduce the sulfonyl chloride group into organic molecules, facilitating the formation of sulfonamides and other derivatives that are valuable in pharmaceutical chemistry .
- Functionalization of Heterocycles: This compound can be utilized in the functionalization of heterocycles, particularly azetidines. Recent advancements highlight its role in synthesizing complex azetidine derivatives that may have bioactive properties .
Data Table: Summary of Applications
| Application Area | Description | Example Compounds/Uses |
|---|---|---|
| Medicinal Chemistry | Sodium channel modulation for pain relief | Biaryl ether sulfonamides |
| Organic Synthesis | Reagent for introducing sulfonyl groups | Synthesis of sulfonamides |
| Functionalization | Modifying heterocycles like azetidines for drug development | Azetidine derivatives with therapeutic potential |
Case Studies
-
Pain Management:
A study explored the efficacy of sodium channel blockers derived from sulfonamide compounds similar to this compound. These compounds demonstrated significant analgesic effects in animal models of neuropathic pain, suggesting their potential use in clinical settings for managing chronic pain conditions . -
Synthesis of Novel Therapeutics:
Researchers synthesized a series of azetidine-based compounds using this compound as a key intermediate. These compounds exhibited promising activity against various cancer cell lines, indicating their potential as anticancer agents .
Mechanism of Action
The mechanism of action of 4-(2,4-Difluorophenoxy)butane-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules . This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic and readily reacts with nucleophiles . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes structural differences and molecular properties of analogous compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Purity | Notable Features |
|---|---|---|---|---|---|
| 4-(2,4-Difluorophenoxy)butane-1-sulfonyl chloride* | C₁₀H₁₀ClF₂O₃S | ~296.7 (estimated) | 2,4-Difluorophenoxy | N/A | High reactivity for drug synthesis |
| 4-(Tert-butoxy)butane-1-sulfonyl chloride | C₈H₁₇ClO₃S | 228.73 | Tert-butoxy | 98% | Bulky substituent; discontinued |
| 4-((Tetrahydrofuran-2-yl)methoxy)butane-1-sulfonyl chloride | C₉H₁₇ClO₄S | 256.75 | THF-methoxy | 98% | Enhanced solubility in polar solvents |
| 4-(2-Fluorophenoxy)butane-1-sulfonyl chloride | C₁₀H₁₂ClFO₃S | 266.72 | 2-Fluorophenoxy | N/A | Single fluorine substitution |
| 4-((4-Fluorophenyl)thio)butane-1-sulfonyl chloride | C₁₀H₁₂ClFO₂S₂ | N/A | 4-Fluorophenylthio | N/A | Thioether linkage; discontinued |
| 4-[(Thiophen-2-yl)methoxy]butane-1-sulfonyl chloride | C₉H₁₃ClO₃S₂ | 268.8 | Thiophene-methoxy | N/A | Aromatic heterocycle with sulfur |
*Estimated molecular weight based on formula.
Biological Activity
4-(2,4-Difluorophenoxy)butane-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a difluorophenoxy group, which may enhance its interaction with biological targets. This article aims to summarize the current understanding of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl chloride functional group is known for its electrophilic nature, allowing it to participate in nucleophilic substitution reactions with amino acids in proteins. This property can lead to the inhibition or modulation of specific biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, similar to other sulfonyl chlorides that have shown anti-inflammatory properties.
- Signal Transduction Modulation : It may affect signal transduction pathways by modifying receptor activity or downstream signaling molecules.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth in various cancer models by interfering with cell proliferation and inducing apoptosis.
- Anti-inflammatory Effects : The compound has been implicated in reducing the expression of pro-inflammatory cytokines and mediators, indicating potential use in treating inflammatory diseases.
- Antimicrobial Properties : There are indications that it may possess antimicrobial activity against certain pathogens, although further studies are needed to confirm these effects.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antitumor | Inhibition of tumor growth in xenograft models | |
| Anti-inflammatory | Reduced levels of TNF-α and IL-6 | |
| Antimicrobial | Activity against specific bacterial strains |
Detailed Case Studies
- Antitumor Efficacy : In a study involving xenograft models of human cancer, treatment with varying doses of this compound led to significant reductions in tumor size compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.
- Inflammatory Response Modulation : In vitro assays demonstrated that this compound could significantly decrease the production of inflammatory cytokines such as TNF-α and IL-6 in stimulated macrophages. This suggests a potential role in managing conditions characterized by chronic inflammation.
- Antimicrobial Activity : Preliminary screening against various bacterial strains revealed that this compound exhibited notable inhibitory effects on Gram-positive bacteria, indicating its potential as an antimicrobial agent.
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively studied; however, its lipophilic nature suggests good membrane permeability. Further studies are necessary to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties.
Q & A
Q. What are the optimal synthetic routes for 4-(2,4-difluorophenoxy)butane-1-sulfonyl chloride, and how can purity be maximized?
The synthesis typically involves a multi-step approach:
- Step 1: Introduce the 2,4-difluorophenoxy group via nucleophilic substitution of a butane diol intermediate.
- Step 2: Sulfonation using chlorosulfonic acid or SOCl₂ to form the sulfonyl chloride moiety.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using toluene/hexane mixtures) ensures high purity (>95%).
- Monitoring: Reaction progress is tracked via TLC (Rf ~0.3–0.5 in 3:7 EtOAc/hexane) and confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are most effective for structural characterization?
Key methods include:
- ¹H/¹³C/¹⁹F NMR: Assign peaks for the difluorophenoxy group (δ ~6.8–7.2 ppm for aromatic protons, ¹⁹F δ ~-110 to -120 ppm) and sulfonyl chloride (δ ~3.5–4.0 ppm for adjacent CH₂ groups).
- IR Spectroscopy: Confirm sulfonyl chloride (S=O stretching at ~1350–1370 cm⁻¹ and ~1150–1170 cm⁻¹).
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ calculated for C₁₀H₁₀ClF₂O₃S: 299.01) .
Advanced Research Questions
Q. How does the electron-withdrawing 2,4-difluorophenoxy group influence sulfonyl chloride reactivity compared to other substituents?
The electron-withdrawing fluorine atoms enhance the electrophilicity of the sulfonyl chloride, accelerating nucleophilic substitutions (e.g., with amines or alcohols). Comparative studies with non-fluorinated analogs (e.g., 4-phenoxybutane-1-sulfonyl chloride) show ~2–3x faster reaction rates in SN2 mechanisms. However, steric effects from the butane chain may moderate reactivity .
Q. What strategies prevent hydrolysis of the sulfonyl chloride group during storage or reactions?
- Storage: Use anhydrous solvents (e.g., dry DCM) and store at -20°C under inert gas (N₂/Ar).
- Reaction Conditions: Conduct reactions in moisture-free environments (e.g., glovebox) and employ desiccants (molecular sieves).
- Stabilizers: Add catalytic amounts of DMF or pyridine to scavenge HCl, reducing side reactions .
Q. How can selectivity be achieved in nucleophilic substitutions with competing functional groups?
- Temperature Control: Lower temperatures (0–5°C) favor sulfonyl chloride reactivity over ester or ether groups.
- Protecting Groups: Temporarily protect amines (e.g., Boc groups) to avoid undesired sulfonamide formation.
- Solvent Effects: Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity without destabilizing the sulfonyl chloride .
Methodological Notes
- Handling Precautions: Use PPE (gloves, goggles) and work in a fume hood due to the compound’s lachrymatory and corrosive nature .
- Contradictory Evidence: Some studies suggest tert-butoxy analogs (e.g., 4-(tert-butoxy)butane-1-sulfonyl chloride) exhibit lower reactivity, highlighting the critical role of substituent electronic effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
